molecular formula C30H26BrN3O6 B2699871 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 393837-93-9

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2699871
CAS RN: 393837-93-9
M. Wt: 604.457
InChI Key: PSQYYAFIDSNKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C30H26BrN3O6 and its molecular weight is 604.457. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Evaluation in Lubricating Grease Antioxidants :A related compound was synthesized and evaluated for its efficiency as an antioxidant in lubricating greases. The study focused on the correlation between oxidation inhibition and quantum chemical parameters (Hussein, Ismail, & El-Adly, 2016).

  • NMDA Receptor Antagonists :A variant of this compound, DQP-1105, has been identified as a novel class of N-methyl-d-aspartate (NMDA) receptor antagonists. The study explored its inhibitory mechanism on specific subunits of the NMDA receptor, offering insights into potential therapeutic applications (Acker et al., 2011).

  • Antimicrobial Activity :Research on a related compound explored its antimicrobial activity. The synthesis involved chlorination, bromination, and condensation reactions, and the antimicrobial properties of the resulting compounds were evaluated (Hassanin & Ibrahim, 2012).

  • Electrophilic Activation of Heteroaromatic Compounds :A study on similar compounds focused on their electrophilic activation, which could be relevant for various chemical syntheses and applications (Klumpp et al., 2000).

  • Antimicrobial and Antimalarial Evaluations :Derivatives of similar compounds were synthesized and screened for their antimicrobial and in silico antimalarial activities. The study highlighted the potential of these compounds in treating malaria and other microbial infections (Sarveswari, Vijayakumar, Siva, & Priya, 2014).

  • Cytotoxic Activity in Cancer Research :Research on analogues of similar compounds explored their cytotoxic activities, particularly in the context of cancer research. The study provided insights into the potential of these compounds as therapeutic agents in oncology (Bongui et al., 2005).

  • Metabolism of P-glycoprotein Inhibitors :HM-30181, a related compound, was studied for its metabolism in rats, providing crucial data on the metabolic pathways and implications for its use as a P-glycoprotein inhibitor (Paek et al., 2006).

  • Schiff Base Supramolecular Metal Complexes :A study focused on Schiff base ligands and their metal complexes, including antimicrobial activity and structural analyses. These findings contribute to the understanding of the chemical properties and potential applications of such complexes (El-Sonbati et al., 2016).

properties

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN3O6/c1-39-24-11-8-18(14-25(24)40-2)23-16-22(33-34(23)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-15-19(31)9-10-21(20)32-30(29)38/h3-11,14-15,23H,12-13,16H2,1-2H3,(H,32,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQYYAFIDSNKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.